molecular formula C19H23N3O3 B2563889 4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2034399-84-1

4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2563889
CAS No.: 2034399-84-1
M. Wt: 341.411
InChI Key: DFYBGUKAQQOHFN-UHFFFAOYSA-N
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Description

4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a piperidine moiety, which is further functionalized with a methoxybenzoyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scaling up the reactions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine stands out due to its unique combination of a pyrimidine core and a methoxybenzoyl-substituted piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various research applications.

Biological Activity

The compound 4-{[1-(3-methoxybenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine is a synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and the implications for therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

This structure includes a pyrimidine core, a piperidine moiety, and a methoxybenzoyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Anticancer : Many piperidine derivatives are known for their anticancer properties. Studies have shown that modifications in the piperidine ring can enhance cytotoxicity against various cancer cell lines .
  • Antimicrobial : The presence of the methoxy group and the piperidine moiety has been linked to antimicrobial activity, potentially through mechanisms involving membrane disruption or enzyme inhibition .
  • Enzyme Inhibition : Compounds containing pyrimidine and piperidine structures often act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease, which are targets for treating neurodegenerative diseases and infections respectively .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Key findings from recent studies include:

  • Pyrimidine Substitution : Variations in substitution patterns on the pyrimidine ring significantly affect biological potency. For example, 2,6-dimethyl substitutions have been shown to enhance lipophilicity and cellular uptake .
  • Piperidine Modifications : Alterations in the piperidine ring can modulate receptor binding affinity and selectivity. Compounds with bulky substituents on the piperidine nitrogen have demonstrated increased inhibitory activity against AChE .

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

  • Anticancer Activity : A study evaluated a series of piperidine derivatives and found that those with methoxybenzoyl groups exhibited significant cytotoxic effects against breast cancer cell lines (IC50 values in low micromolar range) .
  • Enzyme Inhibition : Research indicated that derivatives structurally similar to this compound showed effective inhibition of urease with IC50 values ranging from 1.5 to 5 µM, suggesting potential for treating infections caused by urease-producing bacteria .
  • Antimicrobial Properties : A comprehensive evaluation of various derivatives demonstrated that those incorporating methoxy groups were particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesActivity TypeIC50/MIC Values
Compound A2,6-Dimethylpyrimidine + PiperidineAnticancerIC50 = 0.5 µM
Compound BMethoxybenzoyl + PiperidineAntimicrobialMIC = 8 µg/mL
Compound CPyrimidine + SulfonamideEnzyme InhibitionIC50 = 2 µM

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-10-18(21-14(2)20-13)25-17-8-5-9-22(12-17)19(23)15-6-4-7-16(11-15)24-3/h4,6-7,10-11,17H,5,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYBGUKAQQOHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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